molecular formula C14H20N2O4 B3088105 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid CAS No. 1181717-80-5

3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid

Cat. No.: B3088105
CAS No.: 1181717-80-5
M. Wt: 280.32
InChI Key: BAGZXWSZMPUTIQ-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyridin-4-ylmethyl group, and a propanoic acid moiety. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The pyridin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction, where the pyridine ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for precise control of reaction conditions and efficient production of the desired product . These systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly involving the pyridin-4-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid is unique due to its combination of the Boc protecting group and the pyridin-4-ylmethyl group, which allows for versatile applications in organic synthesis and research. Its structure provides a balance between stability and reactivity, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-4-ylmethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(9-6-12(17)18)10-11-4-7-15-8-5-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGZXWSZMPUTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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